Cas no 923711-94-8 (2-[(morpholin-4-yl)methyl]quinazoline-4-thiol)

2-[(Morpholin-4-yl)methyl]quinazoline-4-thiol is a heterocyclic compound featuring a quinazoline core functionalized with a morpholine moiety and a thiol group at the 4-position. This structure imparts unique reactivity and potential applications in medicinal chemistry and materials science. The morpholine group enhances solubility and bioavailability, while the thiol functionality allows for further derivatization, such as disulfide formation or metal coordination. The quinazoline scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer research. This compound serves as a versatile intermediate for synthesizing more complex molecules, offering opportunities for structure-activity relationship studies. Its balanced physicochemical properties make it suitable for exploratory research in drug discovery and chemical biology.
2-[(morpholin-4-yl)methyl]quinazoline-4-thiol structure
923711-94-8 structure
Product Name:2-[(morpholin-4-yl)methyl]quinazoline-4-thiol
CAS No:923711-94-8
MF:
MW:
MDL:MFCD08444331
CID:4665197
PubChem ID:16227228
Update Time:2025-05-19

2-[(morpholin-4-yl)methyl]quinazoline-4-thiol Chemical and Physical Properties

Names and Identifiers

    • 2-(MORPHOLIN-4-YLMETHYL)QUINAZOLINE-4-THIOL
    • 2-[(morpholin-4-yl)methyl]quinazoline-4-thiol
    • MDL: MFCD08444331

2-[(morpholin-4-yl)methyl]quinazoline-4-thiol Pricemore >>

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TRC
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Additional information on 2-[(morpholin-4-yl)methyl]quinazoline-4-thiol

2-[(Morpholin-4-yl)methyl]quinazoline-4-thiol: A Comprehensive Overview

2-[(Morpholin-4-yl)methyl]quinazoline-4-thiol is a compound with the CAS number 923711-94-8, which has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique structure, combining a quinazoline ring system with a morpholine moiety and a thiol group. The quinazoline core is a heterocyclic aromatic compound that has been extensively studied for its potential in drug design, while the morpholine group introduces additional functional diversity, enhancing the compound's versatility.

The synthesis of 2-[(Morpholin-4-yl)methyl]quinazoline-4-thiol involves a series of carefully designed reactions, often leveraging modern organic chemistry techniques such as Suzuki coupling or nucleophilic substitution. These methods ensure the precise construction of the molecule's complex architecture, which is critical for its intended applications. Recent advancements in catalytic processes have further streamlined the synthesis pathway, making it more efficient and scalable for industrial purposes.

One of the most promising applications of this compound lies in its potential as a therapeutic agent. The quinazoline moiety is known to exhibit various bioactive properties, including anti-inflammatory, antitumor, and antimicrobial activities. The incorporation of the morpholine group and the thiol functionality further enhances these properties, making 2-[(Morpholin-4-yl)methyl]quinazoline-4-thiol a strong candidate for drug development. Researchers have explored its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential utility in treating conditions such as arthritis or neurodegenerative diseases.

In addition to its pharmacological applications, 2-[(Morpholin-4-yl)methyl]quinazoline-4-thiol has also been investigated for its role in materials science. The molecule's structural features make it an attractive candidate for use in polymer synthesis or as a building block for advanced materials. Its thiol group can participate in click chemistry reactions, enabling the creation of cross-linked networks with enhanced mechanical properties. Recent studies have demonstrated its potential in developing self-healing polymers, which could revolutionize industries such as electronics and aerospace.

The thiol group in 2-[(Morpholin-4-yl)methyl]quinazoline-4-thiol also plays a crucial role in its catalytic applications. Thiols are known to act as effective ligands in transition metal catalysis, facilitating various reactions such as hydrogenation or oxidation. By incorporating this compound into catalytic systems, researchers have observed improved reaction efficiencies and selectivities. This has opened new avenues for its use in green chemistry and sustainable chemical processes.

Recent research has also focused on understanding the photophysical properties of 2-[(Morpholin-4-yllmethyl]quinazoline 4-thiol, particularly its fluorescence behavior under different conditions. This property makes it a potential candidate for use in sensors or imaging agents. By modifying the substituents on the quinazoline ring, scientists have been able to tune its emission characteristics, paving the way for applications in bioimaging or environmental monitoring.

Despite its numerous potential applications, there are challenges associated with the practical implementation of 2-[ (Morpholin 4 yllmethyl ] quinazol ine 4 thiol. Issues such as scalability, stability under physiological conditions, and potential toxicity need to be thoroughly addressed before it can be widely adopted. Ongoing research is focused on optimizing these aspects to unlock its full potential across various fields.

In conclusion, 2-[ (Morpholin 4 yllmethyl ] quinazol ine 4 thiol is a versatile compound with a wide range of applications spanning drug development, materials science, catalysis, and sensing technologies. Its unique structure and functional groups make it an invaluable tool for researchers seeking innovative solutions to complex problems. As our understanding of this compound continues to grow, so too does its potential to contribute to advancements across multiple disciplines.

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